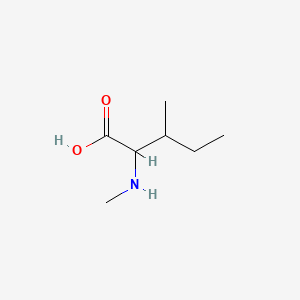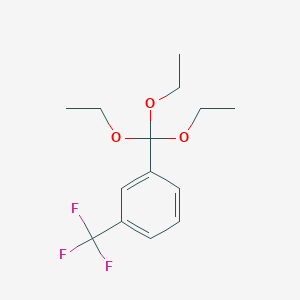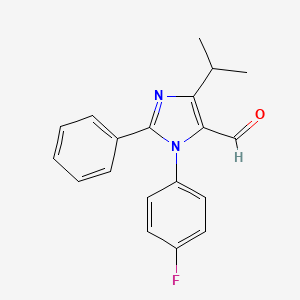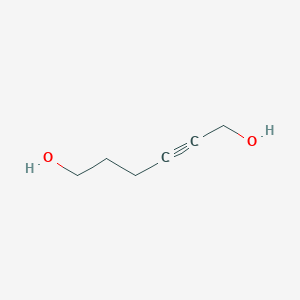![molecular formula C7H6O4 B11941922 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione CAS No. 61699-85-2](/img/structure/B11941922.png)
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a nine-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione can be achieved through several methods. One common approach involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst. The product is then subjected to acid-catalyzed cyclization to construct the desired bicyclic skeleton . Another method involves the reduction of its cis-8-bromo derivative using tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane .
Industrial Production Methods
While specific industrial production methods for 2,6-Dioxabicyclo[52
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tributyltin hydride, and catalysts such as chiral anionic catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the cis-8-bromo derivative yields the corresponding reduced bicyclic compound .
Aplicaciones Científicas De Investigación
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent and other medicinal uses.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size and oxygen placement.
7,8-Dioxabicyclo[4.2.1]nonane: A compound with a different ring system but similar functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar bicyclic structures but different functional groups and applications.
Uniqueness
2,6-Dioxabicyclo[520]non-1(7)-ene-8,9-dione is unique due to its specific ring system and the presence of two oxygen atoms within the bicyclic structure
Propiedades
Número CAS |
61699-85-2 |
|---|---|
Fórmula molecular |
C7H6O4 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2,6-dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione |
InChI |
InChI=1S/C7H6O4/c8-4-5(9)7-6(4)10-2-1-3-11-7/h1-3H2 |
Clave InChI |
UENHXZSHDQINTN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=O)C2=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)




